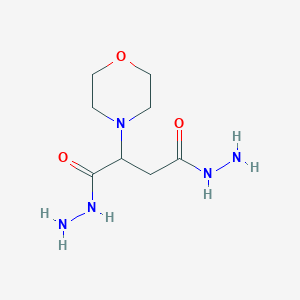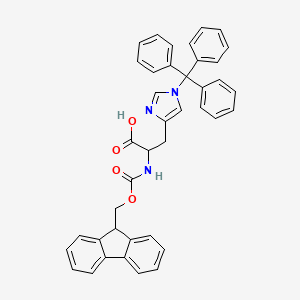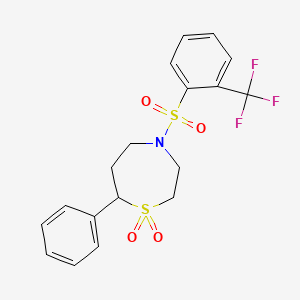
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a synthetic compound that belongs to the class of thiazepane derivatives. It is commonly used in scientific research as a tool for investigating various biochemical and physiological processes. The compound has shown promising results in several studies and has the potential to be used in future research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 1,4-thiazepane followed by reduction with sodium borohydride and subsequent reaction with phenylmagnesium bromide.
Starting Materials
2-(trifluoromethyl)benzenesulfonyl chloride, 1,4-thiazepane, sodium borohydride, phenylmagnesium bromide
Reaction
Step 1: 2-(trifluoromethyl)benzenesulfonyl chloride is reacted with 1,4-thiazepane in the presence of a base such as triethylamine to form the corresponding sulfonamide., Step 2: The sulfonamide is then reduced with sodium borohydride to form the corresponding sulfonamide alcohol., Step 3: The sulfonamide alcohol is then reacted with phenylmagnesium bromide in the presence of a catalyst such as copper iodide to form the final product, 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide.
Mechanism Of Action
The mechanism of action of 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide involves its ability to inhibit the activity of certain enzymes such as acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide have been investigated in several studies. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce inflammation in models of rheumatoid arthritis. The compound has also been shown to have antioxidant properties, which may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide in lab experiments include its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can be useful for investigating cognitive function and memory. The compound also has anti-inflammatory and antioxidant properties, which may be beneficial for investigating a range of physiological processes.
The limitations of using 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide in lab experiments include its potential toxicity and limited solubility in aqueous solutions. These factors may limit its use in certain experiments and may require the use of alternative compounds.
Future Directions
There are several future directions for research involving 7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide. These include investigating its potential use in the treatment of Alzheimer's disease and other cognitive disorders. The compound may also be useful for investigating the role of acetylcholine in other physiological processes, such as muscle contraction and cardiovascular function. Further research is also needed to investigate the safety and toxicity of the compound, as well as its potential use in drug development.
Scientific Research Applications
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide has been used in several scientific studies as a tool for investigating various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
properties
IUPAC Name |
7-phenyl-4-[2-(trifluoromethyl)phenyl]sulfonyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-4-5-9-17(15)28(25,26)22-11-10-16(27(23,24)13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUMVEDCAAKKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-4-((2-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

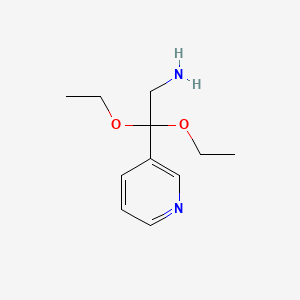
![(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
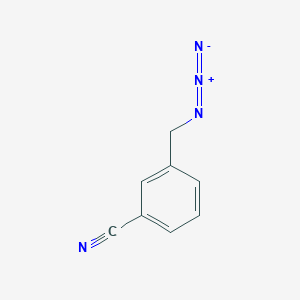
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2785888.png)
![5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2785889.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)
![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)
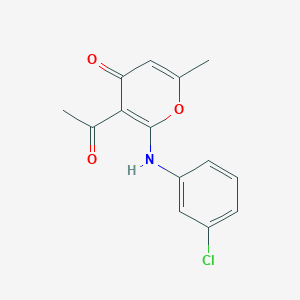
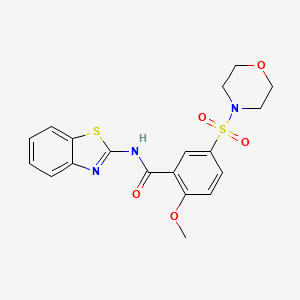
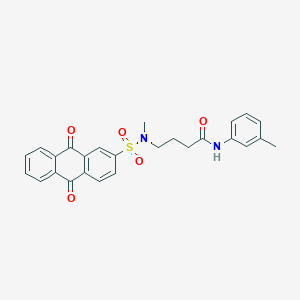
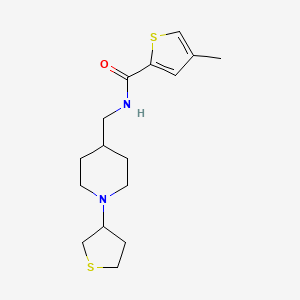
![N-(2-ethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2785898.png)
